BenchChemオンラインストアへようこそ!

6-MPR

Acute Lymphoblastic Leukemia Maintenance Therapy Pediatric Oncology

6-MPR (6-Mercaptopurine Riboside, CAS 15639-75-5) is the β-L-ribonucleoside prodrug of 6-mercaptopurine that demonstrates a superior therapeutic index over the parent 6-MP in preclinical adenocarcinoma models. Unlike 6-MP, 6-MPR bypasses rate-limiting HGPRT-dependent activation to achieve more predictable intracellular thioguanine nucleotide (TGN) levels, making it the preferred probe for dissecting thiopurine metabolic pathways and MTX-mediated drug-drug interactions. As the prototypical scaffold against which novel purine analogs are benchmarked, 6-MPR is essential for SAR-driven medicinal chemistry programs. Insist on ≥98% HPLC purity with full analytical characterization (NMR, MS) to eliminate confounding impurities in quantitative pharmacology studies. Procure from suppliers offering authenticated reference standards with certificate of analysis.

Molecular Formula C10H12N4O4S
Molecular Weight 284.29 g/mol
CAS No. 15639-75-5
Cat. No. B3434970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-MPR
CAS15639-75-5
Molecular FormulaC10H12N4O4S
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESC1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)
InChIKeyNKGPJODWTZCHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Mercaptopurine (6-MPR, CAS 15639-75-5) – Core Pharmacological Profile and Procurement Baseline for Scientific Selection


6-Mercaptopurine (6-MP, CAS 15639-75-5) is a purine antimetabolite prodrug that requires extensive intracellular metabolism to produce cytotoxic and immunosuppressive thioguanine nucleotides (TGNs) [1]. It is structurally analogous to hypoxanthine and guanine, acting as a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to disrupt de novo purine biosynthesis [2]. Widely used in the maintenance therapy of acute lymphoblastic leukemia (ALL) and as an immunomodulator in inflammatory bowel disease (IBD), its clinical utility is shaped by significant inter-patient pharmacokinetic variability, narrow therapeutic index, and dependence on the thiopurine methyltransferase (TPMT) and NUDT15 genotypes for safe and effective dosing [1][3]. This guide provides a quantitative, comparator-based analysis to inform procurement and formulation selection where small molecular or metabolic differences translate into significant clinical or operational distinctions.

6-MPR (15639-75-5) vs. In-Class Thiopurines: Why Molecular Analogs Are Not Clinically Interchangeable


Despite sharing a common purine analog scaffold, 6-mercaptopurine (6-MP), its prodrug azathioprine (AZA), and the related agent 6-thioguanine (6-TG) cannot be substituted interchangeably in procurement or clinical protocols due to divergent metabolic pathways, distinct toxicity profiles, and variable efficacy in key indications. In inflammatory bowel disease (IBD), 6-MP and AZA demonstrate similar efficacy, with a pooled analysis showing a relative risk (RR) of 0.68 (95% CI: 0.54–0.86) for maintaining remission compared to placebo, but 6-MP offers advantages in patients with AZA intolerance [1]. Crucially, in ALL maintenance, direct head-to-head trials reveal that while 6-TG achieves 7-fold higher intracellular TGN concentrations [2], it does not improve event-free survival (EFS) and is associated with a 25% incidence of veno-occlusive disease (VOD) leading to treatment discontinuation, a toxicity profile not shared by 6-MP [3][4]. Furthermore, 6-MP metabolism is uniquely dependent on TPMT and NUDT15 polymorphisms, with TPMT*1/*3C heterozygotes requiring a median dose intensity of only 47% compared to 77% for wild-type patients, a pharmacogenomic vulnerability that does not apply to 6-TG [5]. These quantifiable differences necessitate compound-specific selection based on target indication and patient pharmacogenetics.

6-MPR Procurement Evidence: Quantified Differentiation from Closest Analogs (6-TG, AZA) Based on Efficacy, Toxicity, and Metabolism


Event-Free Survival (EFS) in Pediatric ALL: 6-MP vs. 6-TG Head-to-Head Comparison from CCG-1952

In the Children's Oncology Group CCG-1952 randomized trial (n=2027) comparing oral 6-MP (n=1010) to oral 6-TG (n=1017) as maintenance therapy for standard-risk pediatric ALL, 6-TG demonstrated a statistically significant improvement in 7-year event-free survival (EFS) compared to 6-MP (84.1% ± 1.8% vs. 79.0% ± 2.1%; P = 0.004 log rank). However, overall survival (OS) at 7 years was not significantly different between the two arms (91.9% ± 1.4% for TG vs. 91.2% ± 1.5% for MP; P = 0.6 log rank) [1]. Critically, 257 patients (25%) randomized to 6-TG developed veno-occlusive disease (VOD) or disproportionate thrombocytopenia, necessitating a permanent switch to 6-MP [1]. The EFS advantage for 6-TG was driven primarily by outcomes in male patients receiving the higher initial 6-TG dose (60 mg/m²/day), with a relative hazard rate (RHR) of 0.65 (P = 0.002) [1]. This trial establishes that while 6-TG offers a modest EFS benefit, its use is limited by prohibitive hepatotoxicity, making 6-MP the safer standard for maintenance in this population.

Acute Lymphoblastic Leukemia Maintenance Therapy Pediatric Oncology

Intracellular Thioguanine Nucleotide (TGN) Accumulation and Metabolic Fate: 6-MP vs. 6-TG in the COALL-92 Trial

In the COALL-92 multicenter randomized trial comparing 6-MP and 6-TG in maintenance therapy for childhood ALL, the median steady-state concentration of active thioguanine nucleotides (TGNs) in red blood cells was approximately 7-fold higher in the 6-TG treatment arm compared to the 6-MP arm, despite the median 6-TG dose being only about 70% of the 6-MP dose [1]. However, this 7-fold higher TGN exposure did not translate into improved clinical outcomes: the probability of 6.6-year event-free survival was 79% ± 3% for the 6-MP group (n=238) and 78% ± 3% for the 6-TG group (n=236) [2]. Furthermore, the metabolic profiles differed substantially: during 6-MP treatment, methylated thioinosine nucleotides (TIN) predominated in erythrocytes, reaching concentrations approximately 26-fold higher than TGNs, whereas in the 6-TG arm, methylated TGNs comprised only about 40% of unmethylated TGN levels [1]. This divergence in metabolite profiles underscores that 6-MP's cytotoxic effect is not mediated solely by TGN formation, but involves alternative methylated metabolite pathways that are less prominent with 6-TG [1].

Thiopurine Metabolism Pharmacokinetics ALL

Hepatocellular Toxicity Profile: Differential Effects of 6-MP, AZA, and 6-TG in Human Hepatocyte Models

In a comparative in vitro study using primary human hepatocytes and the highly differentiated HepaRG cell line, 6-mercaptopurine (6-MP) and its prodrug azathioprine (AZA) exhibited more pronounced direct hepatocyte toxicity compared to 6-thioguanine (6-TG). ATP depletion, a marker of cellular metabolic stress and viability loss, was observed after just 24 hours of incubation with AZA and 6-MP, whereas 6-TG required 96 hours to induce similar toxic effects [1]. Furthermore, only AZA and 6-MP treatment resulted in the upregulation of glutathione synthesis and antioxidant enzyme genes, suggesting a specific oxidative stress response not triggered by 6-TG [1]. Paradoxically, this in vitro finding that 6-MP and AZA are intrinsically more hepatotoxic than 6-TG contrasts sharply with the clinical experience in ALL maintenance, where 6-TG causes severe, dose-limiting hepatic veno-occlusive disease (VOD) and nodular regenerative hyperplasia (NRH) in a substantial fraction of patients (up to 25%), a complication not observed with 6-MP [2]. This disconnect highlights that 6-TG's clinical hepatotoxicity is likely mediated by mechanisms distinct from direct hepatocellular ATP depletion, potentially involving vascular endothelial injury or metabolite-specific toxicity not captured in the hepatocyte model.

Hepatotoxicity In Vitro Toxicology Thiopurine Safety

Pharmacogenomic Dose Individualization: TPMT and NUDT15 Genotype Impact on 6-MP Maintenance Dosing

A 2024 multicenter randomized controlled trial in Chinese children with ALL directly compared preemptive genotype-guided initial 6-MP dosing (based on TPMT and NUDT15 polymorphisms) against a standard fixed-dose regimen of 50 mg/m²/day [1]. The gene-based dosing group (n=44) received initial doses ranging from 10 to 40 mg/m²/day, reflecting an approximately 50% reduction from the standard dose [1]. At the primary endpoint, the gene-based dosing arm experienced a 2.1-fold decrease in the incidence of 6-MP-related leukopenia (odds ratio 0.30; 95% CI 0.83 to 1.06; P = 0.009) [1]. Specifically, the rate of Grade 3 leukopenia was 22.7% in the gene-guided group versus 43.2% in the standard-dose group (OR 0.39; 95% CI 0.15 to 0.98; P = 0.04), with no significant difference in treatment efficacy or hepatotoxicity [1]. Observational data further support that patients heterozygous for TPMT*1/*3C achieve a median 6-MP dose intensity of only 47% compared to 77% for TPMT wild-type (*1/*1) patients, underscoring the necessity of genotype-informed dose adjustment [2].

Pharmacogenomics TPMT NUDT15 Dosing

Bioequivalence and Formulation-Dependent Pharmacokinetics: Oral Tablet vs. Liquid Formulations of 6-MP

In a randomized crossover study comparing 6-MP pharmacokinetics in children with ALL, significant formulation-dependent differences were observed between extemporaneously prepared liquid suspensions and the marketed 50 mg tablet [1]. Comparison of 5 mg/mL and 50 mg/mL liquid formulations revealed significant differences (P < 0.05) in dose-normalized area under the curve (AUCN), maximum plasma concentration (CmaxN), and time to peak concentration (Tmax) [1]. Specifically, the 5 mg/mL formulation exhibited significant differences in AUC0-∞ and Tmax compared to the tablet formulation [1]. Importantly, the pharmacokinetic profile established in healthy adults for the FDA-approved liquid formulation (Purixan®) did not accurately reflect the PK profile observed in children with ALL [1]. Separately, when comparing intravenous 6-mercaptopurine riboside (6MPR) to oral 6-MP, the intravenous route demonstrated a 1.5-fold interindividual variability range in AUC1-5 (124–186 µM·min) compared to a 2.8-fold range for oral 6-MP (23–65 µM·min), along with higher median RBC 6-TGN concentrations (121 and 273 pmol/25 mg Hb) versus oral (median 75 pmol/25 mg Hb) [2].

Pharmacokinetics Formulation Bioavailability

Efficacy for Remission Maintenance in Ulcerative Colitis: 6-MP/AZA vs. Placebo and Alternative Immunosuppressants

A 2025 Cochrane systematic review and meta-analysis evaluated the efficacy of 6-mercaptopurine (6-MP) and its prodrug azathioprine (AZA) for the maintenance of remission in ulcerative colitis (UC). Based on five placebo-controlled randomized trials, the relative risk (RR) of failing to maintain remission was 0.68 (95% confidence interval [CI]: 0.54 to 0.86) for patients receiving AZA or 6-MP compared to placebo, indicating a 32% relative risk reduction [1]. The number needed to treat (NNT) to prevent one relapse was approximately 5 (95% CI 3 to 9) [1]. The evidence was rated as low-certainty, and the review found no statistically significant difference in efficacy between 6-MP and AZA when compared directly [1]. However, 6-MP is often preferred in patients who experience AZA intolerance, as up to 10-20% of patients are unable to tolerate AZA due to flu-like symptoms, nausea, or hypersensitivity reactions that are not mediated by the 6-MP metabolite [2]. In a separate meta-analysis of immunosuppressive therapy for IBD, thiopurine analogs (AZA/6-MP) demonstrated a significant benefit in preventing relapse in quiescent UC and Crohn's disease (CD), though they did not show a statistically significant advantage for inducing remission in active disease [2].

Inflammatory Bowel Disease Ulcerative Colitis Immunosuppression

6-MPR (15639-75-5) Optimal Application Scenarios: Evidence-Based Procurement and Research Use Cases


Pediatric ALL Maintenance Therapy: Protocol-Driven Use with Mandatory TPMT/NUDT15 Pre-Screening

This is the primary clinical application for 6-MPR. Based on data from the CCG-1952 and COALL-92 trials, 6-MP is preferred over 6-TG for long-term ALL maintenance due to its superior hepatic safety profile (avoiding 25% VOD incidence) [1][2]. Procurement should be accompanied by institutional capacity for TPMT and NUDT15 genotyping, as a 2024 RCT demonstrated that preemptive genotype-guided initial dosing reduces Grade 3 leukopenia by 20.5% (43.2% vs. 22.7%) without compromising efficacy [3]. Standard formulations include 50 mg oral tablets; extemporaneously prepared liquid suspensions exhibit significant PK variability (P<0.05 for AUCN, CmaxN, Tmax) and should be avoided when possible or used with enhanced therapeutic drug monitoring [4].

Inflammatory Bowel Disease (IBD) Immunosuppression: First-Line Alternative to Azathioprine

For maintaining remission in ulcerative colitis and Crohn's disease, 6-MP offers equivalent efficacy to AZA (pooled RR 0.68 vs. placebo for maintaining UC remission) [5]. However, 6-MP is specifically indicated for the 10-20% of patients who cannot tolerate AZA due to nausea, flu-like symptoms, or hypersensitivity reactions [6]. Unlike AZA, 6-MP does not generate the imidazole side-chain that is implicated in these adverse reactions. Procurement for gastroenterology clinics should consider the availability of metabolite monitoring (6-TGN and 6-MMPR levels) to guide dose optimization and mitigate the risk of hepatotoxicity, which is associated with elevated 6-MMPR concentrations (OR 4.28; 95% CI 3.20–5.71) [7].

Clinical Pharmacology Research: Investigating Thiopurine Metabolism and Drug Interactions

6-MP serves as a critical probe compound for studying purine antimetabolite pharmacology, particularly due to its complex, multi-step intracellular metabolism and well-characterized drug-drug interaction with methotrexate (MTX) [8]. In research settings, 6-MP's distinct metabolic fate compared to 6-TG—characterized by a 26-fold predominance of methylated TIN over TGN versus a 0.4 ratio for 6-TG—makes it a unique tool for dissecting thiopurine pathways [9]. Physiologically based pharmacokinetic (PBPK) models have been successfully developed for 6-MP, incorporating MTX-mediated inhibition of xanthine oxidase, providing a validated framework for in silico dose optimization studies [8].

Pharmaceutical Development: Reference Standard for Novel Purine Analog Design

6-MP is the prototypical thiopurine scaffold against which novel purine analogs are benchmarked. Studies evaluating S-substituted derivatives and ribonucleoside prodrugs (e.g., 6-MPR) routinely use 6-MP as the active comparator [10]. For instance, in an in vivo rat model, the therapeutic index of 6-mercaptopurine ribonucleoside against Ca-755 was clearly greater than that of the parent 6-MP [10]. Procurement for medicinal chemistry programs requires high-purity reference standard material (≥98% by HPLC) with full analytical characterization, as minor impurities can confound structure-activity relationship (SAR) analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-MPR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.